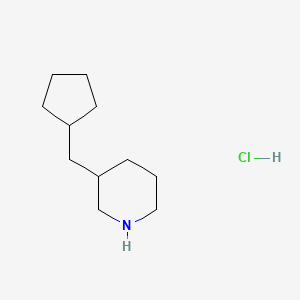

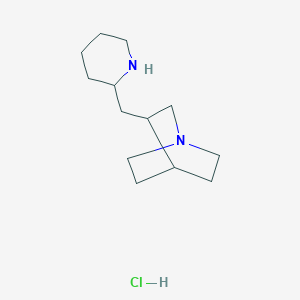

3-(Cyclopentylmethyl)piperidine hydrochloride

Overview

Description

3-(Cyclopentylmethyl)piperidine hydrochloride, also known as CPP or Nefiracetam, is a chemical compound with a cyclic structure that belongs to the class of piperidine derivatives. It has a molecular formula of C11H22ClN and a molecular weight of 203.75 g/mol.

Synthesis Analysis

Piperidine derivatives are synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Cytotoxic and Anticancer Agents : One study describes the synthesis of compounds related to piperidine, which displayed significant cytotoxicity toward murine and human tumor cells. These piperidines constitute a new class of cytotoxic agents, with potential applications in cancer therapy (Dimmock et al., 1998).

Synthetic Applications : Research on cyclopropanone equivalents derived from 3-chloropropionic acid, involving piperidine derivatives, highlights their use in the formation of various cyclic compounds. These derivatives demonstrate the versatility of piperidine in synthetic chemistry (Wasserman et al., 1989).

Structural and Molecular Studies : Another study involved X-ray crystallography and spectroscopic analysis of 4-piperidinecarboxylic acid hydrochloride, providing insights into the molecular structure and interactions of piperidine derivatives. This type of research is crucial for understanding the chemical properties and potential applications of these compounds (Szafran et al., 2007).

Pharmaceutical Research : The synthesis of various piperidine derivatives, such as 1-aryl-3-(2-hydroxyethylthio)-1-propanones, was explored for their potential in pharmaceutical applications, including cytotoxicity and enzyme inhibition. This research contributes to the development of new drug candidates (Unluer et al., 2016).

Drug Development for Gastrointestinal Disorders : A study focused on the development of a potent, peripherally selective opioid antagonist based on piperidine derivatives for treating gastrointestinal motility disorders. This highlights the importance of piperidine structures in medicinal chemistry (Zimmerman et al., 1994).

Safety And Hazards

Future Directions

Piperidine derivatives, including 3-(Cyclopentylmethyl)piperidine hydrochloride, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-(cyclopentylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)8-11-6-3-7-12-9-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVCIKDQAWCCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentylmethyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)

![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)

![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)